molecular formula C11H20O2 B184319 Tert-butyl cyclohexanecarboxylate CAS No. 16537-05-6

Tert-butyl cyclohexanecarboxylate

Cat. No. B184319
CAS RN: 16537-05-6
M. Wt: 184.27 g/mol
InChI Key: WFYWVWNFVSGLFT-UHFFFAOYSA-N
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Description

Tert-butyl cyclohexanecarboxylate is a chemical compound with the molecular formula C11H20O2 . It’s also known as Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester .


Synthesis Analysis

Tert-butyl cyclohexanecarboxylate could be produced through specific synthetic routes. A common method involves using a round-bottomed flask equipped with a magnetic stirring bar . More detailed synthesis methods and conditions can be found in relevant scientific literature .


Molecular Structure Analysis

The molecular structure of Tert-butyl cyclohexanecarboxylate consists of 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The average mass is 184.275 Da, and the monoisotopic mass is 184.146332 Da .


Chemical Reactions Analysis

The chemical reactions involving Tert-butyl cyclohexanecarboxylate are complex and can vary based on the conditions and reagents used . For example, it can participate in oxidation reactions . More detailed information about its chemical reactions can be found in the referenced papers .

Scientific Research Applications

Fluorescent Sensory Materials

Tert-butyl cyclohexanecarboxylate derivatives can be used to create fluorescent sensory materials. The study by Sun et al. (2015) demonstrated that tert-butyl moieties in carbazole derivatives are crucial for forming organogels, which can be used as fluorescent sensory materials to detect various acid vapors with high performance due to efficient exciton migration in nanofibers formed by these gels Sun et al., 2015.

Chemical Synthesis

Tert-butyl cyclohexanecarboxylate plays a role in chemical synthesis. Keess and Oestreich (2017) found that cyclohexa-1,4-dienes with a tert-butyl group can function as isobutane equivalents in certain chemical reactions, providing a new method for incorporating tertiary alkyl groups into carbon frameworks Keess & Oestreich, 2017.

Medicinal Chemistry

In medicinal chemistry, tert-butyl groups, including tert-butyl cyclohexanecarboxylate, are commonly used. Westphal et al. (2015) evaluated tert-butyl isosteres, documenting their effects on the physicochemical and pharmacokinetic properties of drug analogues Westphal et al., 2015.

Catalysis and Reactions

The compound is also relevant in catalysis and various chemical reactions. Häner, Maetzke, and Seebach (1986) investigated the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates, contributing to the understanding of their role in synthetic organic chemistry Häner, Maetzke, & Seebach, 1986.

Molecular Interactions and Inhibition

Furthermore, Houlihan et al. (2000) explored the role of tert-butyl carboxylate, including tert-butyl cyclohexanecarboxylate, in molecular interactions and dissolution inhibition in poly(norbornene-alt-maleic anhydride)-based resins. This study contributes to the understanding of how these compounds affect dissolution processes Houlihan et al., 2000.

Safety And Hazards

When handling Tert-butyl cyclohexanecarboxylate, it’s important to ensure adequate ventilation, avoid ingestion and inhalation, and use personal protective equipment . It’s also crucial to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

tert-butyl cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYWVWNFVSGLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473485
Record name cyclohexanecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl cyclohexanecarboxylate

CAS RN

16537-05-6
Record name cyclohexanecarboxylic acid tert-butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl cyclohexanecarboxylate
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Synthesis routes and methods I

Procedure details

To a solution of cyclohexanecarboxylic acid (10.0 g, 78 mmol) in DCM (75 mL) concentrated sulfuric acid (765 mg, 7.8 mmol) was added. At a temperature between −15° C. and −10° C. isobutylene (10.94 g, 195 mmol) was introduced over 1 h. The cooling bath was removed and the reaction mixture was stirred at room temperature for 72 h. Then a second portion of isobutylene (10.94 g, 195 mmol) was introduced over 1 h at −10° C. The reaction mixture was stirred at room temperature for an additional 20 h, then NaHCO3 (7.864 g, 93.6 mmol) was added before the mixture was stirred at room temperature for another 1 h. Water (50 mL) was added under stirring. After 45 min the reaction mixture was worked up and washed until neutral. The organic phases were combined, dried over sodium sulfate and concentrated on a rotary evaporator. The crude product (13.5 g) was distilled over a Vigreux column at 35° C. (0.04 mbar) to afford 10.9 g (76%) cyclohexanecarboxylic acid tert-butyl ester as a colorless oil. 1H-NMR (CDCl3, 400 MHz): ppm 1.12-1.54 (m, 14H), 1.55-1.99 (m, 5H), 2.12-2.22 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
10.94 g
Type
reactant
Reaction Step Two
Quantity
10.94 g
Type
reactant
Reaction Step Three
Quantity
7.864 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of 48.2 g of dicyclohexylcarbodiimide in 100 ml of methylene chloride is added dropwise at room temperature with stirring to a solution of 27.7 g (0.2 mol) of 4-cyclohexanecarboxylic acid, 28.9 g of tert-butanol and 24 g of 4-dimethylaminopyrimidine in 200 ml of methylene chloride. The mixture is stirred for 24 hours at room temperature, dicyclohexylurea is removed by filtration, and the product is extracted twice by stirring with water. The organic phase is dried and concentrated. The crude product is purified by distillation on a thin-film evaporator (150°/0.4 mm). This gives 20 g (51.8% of theory) of a colorless oil.
Quantity
48.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.7 g
Type
reactant
Reaction Step Two
Quantity
28.9 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
WK Chan, S Masamune, GO Spessard - Organic Syntheses, 2003 - Wiley Online Library
Preparation of O‐Esters from the corresponding thiol esters: tert‐butyl cyclohexanecarboxylate product: tert‐butyl cyclohexanecarboxylate unknown: C‐C6H11 …
Number of citations: 0 onlinelibrary.wiley.com
MT La, HK Kim - Tetrahedron, 2018 - Elsevier
A practical direct preparation of tert-butyl esters from 2-tert-butoxypyridine has been developed. This system features the use of boron trifluoride·diethyl etherate in toluene solvent to …
Number of citations: 13 www.sciencedirect.com
AS Iain - Journal of the Chemical Society, Perkin Transactions 1, 1994 - pubs.rsc.org
… the crude product on silica gel with a petroleum-diethyl ether (100 : 1) eluent gave compound 12 as a colourless oil (6.36 g), contaminated with 29% of tert-butyl cyclohexanecarboxylate…
Number of citations: 103 pubs.rsc.org
O Adaoudi, J Le Bescont, A Bruneau-Voisine - Synthesis, 2023 - thieme-connect.com
A general and inexpensive catalytic system is reported for the copper-catalyzed carbonylative coupling between alkyl iodides and alcohols or sodium hydroxide. Upon reaction with …
Number of citations: 2 www.thieme-connect.com
D Andersen, T Storz, P Liu, X Wang, L Li… - The Journal of …, 2007 - ACS Publications
… The solution was cooled to −20 C and tert-butyl cyclohexanecarboxylate (16) (50.0 g, 0.27 … The reaction was monitored by GC for the consumption of tert-butyl cyclohexanecarboxylate. …
Number of citations: 28 pubs.acs.org
HD Banks - The Journal of Organic Chemistry, 1981 - ACS Publications
… Filtration and concentration on the rotary evaporator gave 9.72 g (73.5%) of ethyl 4-tert-butylcyclohexanecarboxylate, bp 98-104 C (1.4 mm) [lit.13 (cis) bp 102-103 C (9 mm), (trans) bp …
Number of citations: 7 pubs.acs.org
GS Bates, J O'Doherty - The Journal of Organic Chemistry, 1981 - ACS Publications
… Filtration and concentration on the rotary evaporator gave 9.72 g (73.5%) of ethyl 4-tert-butylcyclohexanecarboxylate, bp 98-104 C (1.4 mm) [lit.13 (cis) bp 102-103 C (9 mm), (trans) bp …
Number of citations: 16 pubs.acs.org
QL Luo, WH Nan, Y Li, X Chen - Arkivoc, 2014 - arkat-usa.org
… A colorless oil (194 mg, 90% yield), which was a mixture containing 2t and tert-butyl cyclohexanecarboxylate (2t’) according to the 1H NMR spectrum. The molar ratio of 2t to 2t’ was …
Number of citations: 13 www.arkat-usa.org
Z Zhang, TJ Smart, H Choi, F Hardy… - Proceedings of the …, 2017 - National Acad Sciences
Ethylene is important in industry and biological signaling. In plants, ethylene is produced by oxidation of 1-aminocyclopropane-1-carboxylic acid, as catalyzed by 1-aminocyclopropane-…
Number of citations: 48 www.pnas.org
RT Sleeter - 1968 - krex.k-state.edu
… Dechlorination of the ester with lithium and tert-butyl alcohol gave tert -butyl cyclohexanecarboxylate as the major … Tert-butyl cyclohexanecarboxylate was the major product …
Number of citations: 2 krex.k-state.edu

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